(4-Chlorophenyl)methanesulfonamide
Overview
Description
“(4-Chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)methanesulfonamide” is 1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Structural Analysis and Chemical Properties
- Conformation and Bond Parameters : The conformation of the N—H bond in related compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide has been studied for insights into bond parameters and torsion angles, which are key in understanding the physical and chemical properties of these compounds. This can be significant in applications like molecular design and synthesis (Gowda, Foro, & Fuess, 2007)(Gowda, Foro, & Fuess, 2007).
Chemical Synthesis and Reactivity
- Synthesis Processes : The synthesis of derivatives like α-styryl carbinol antifungal agents, which include (α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol, demonstrates the application in creating compounds with potential pharmaceutical uses. Such processes often involve selection of specific precursors and reaction conditions for desired outcomes (PestiJaan et al., 1998).
- Chemoselective Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from related compounds, highlights their use as chemoselective N-acylation reagents. This chemoselectivity is crucial for specific reactions in organic synthesis, indicating broad application in chemical manufacturing (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Environmental and Biological Implications
- Environmental Contamination : Studies on compounds like Tris(4-chlorophenyl)methane highlight the presence of such chlorinated compounds in the environment, especially as contaminants in biological samples. Understanding the environmental distribution and toxicity of these compounds is crucial for assessing environmental impact and formulating regulations (Buser, 1995)(Boer, 1997).
- Dechlorination in Sediments : Research on the anaerobic dechlorination of chlorophenols in freshwater sediments, such as the transformation of 2,4-dichlorophenol to 4-chlorophenol, reveals important environmental processes. This understanding aids in environmental remediation efforts and the management of chlorinated organic contaminants in natural water bodies (Kohring, Zhang, & Wiegel, 1989).
Advanced Material Synthesis
- N-Arylation Methods : The development of a Pd-catalyzed N-arylation of methanesulfonamide provides a safer alternative to traditional methods involving potentially genotoxic reagents. This technique is important in the synthesis of complex organic molecules, including pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Pharmaceutical Development
- Drug Synthesis and Analysis : The synthesis and structural analysis of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, contribute to the development of new pharmaceuticals. Understanding the crystal structures and intermolecular interactions in these compounds is crucial for drug design and development (Dey et al., 2015).
Environmental Movement and Impact
- Plant Absorption and Movement : Studying the movement of related compounds like 2,4-dichlorophenyl methanesulfonate in plants provides insights into the environmental behavior of these chemicals. This is significant for understanding the impact of such compounds on agricultural systems and environmental health (Rader, Burton, & Mcbeth, 1970).
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCRXVYUSRRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342358 | |
Record name | (4-Chlorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methanesulfonamide | |
CAS RN |
71799-35-4 | |
Record name | (4-Chlorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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